molecular formula C6H5F2N B1612798 2,4-Difluoro-6-methylpyridine CAS No. 83261-73-8

2,4-Difluoro-6-methylpyridine

Cat. No.: B1612798
CAS No.: 83261-73-8
M. Wt: 129.11 g/mol
InChI Key: ZFQQJBUDQPEFRW-UHFFFAOYSA-N
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Description

2,4-Difluoro-6-methylpyridine is a fluorinated heterocyclic compound with the molecular formula C6H5F2N It is characterized by the presence of two fluorine atoms and one methyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-6-methylpyridine typically involves the fluorination of 6-methylpyridine. One common method is the direct fluorination using fluorine gas in the presence of a catalyst. Another approach involves the use of N-fluoropyridinium salts as fluorinating agents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The use of continuous flow reactors can enhance the efficiency and safety of the production process. Additionally, the purification of the final product is achieved through distillation or recrystallization techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-6-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed:

    Substitution Reactions: Formation of 2,4-difluoro-6-alkylpyridines or 2,4-difluoro-6-arylpyridines.

    Oxidation Reactions: Formation of 2,4-difluoro-6-formylpyridine or 2,4-difluoro-6-carboxypyridine.

    Reduction Reactions: Formation of 2,4-difluoro-6-methylpiperidine.

Scientific Research Applications

2,4-Difluoro-6-methylpyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its use in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of agrochemicals and materials with enhanced properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-6-methylpyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity due to the strong electron-withdrawing effect of fluorine, which can influence the electronic distribution within the molecule.

Comparison with Similar Compounds

    2,4-Difluoropyridine: Lacks the methyl group, making it less hydrophobic and potentially less bioactive.

    2,6-Difluoropyridine: Has fluorine atoms at different positions, which can alter its reactivity and binding properties.

    2,4,6-Trifluoropyridine: Contains an additional fluorine atom, which can further enhance its electron-withdrawing properties and reactivity.

Uniqueness: 2,4-Difluoro-6-methylpyridine is unique due to the specific positioning of its fluorine atoms and methyl group, which confer distinct chemical and physical properties. These structural features can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2,4-difluoro-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2N/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQQJBUDQPEFRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90607406
Record name 2,4-Difluoro-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90607406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83261-73-8
Record name 2,4-Difluoro-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90607406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-difluoro-6-methylpyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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